Cas no 476364-39-3 (Piperazinone, 3-(1-cyclopenten-1-yl)-4-methyl- (9CI))
476364-39-3 structure
Product Name:Piperazinone, 3-(1-cyclopenten-1-yl)-4-methyl- (9CI)
CAS-nummer:476364-39-3
MF:C10H16N2O
MW:180.246842384338
CID:931152
PubChem ID:45099764
Update Time:2025-04-19
Piperazinone, 3-(1-cyclopenten-1-yl)-4-methyl- (9CI) Chemische en fysische eigenschappen
Naam en identificatie
-
- Piperazinone, 3-(1-cyclopenten-1-yl)-4-methyl- (9CI)
- 3-(cyclopenten-1-yl)-4-methylpiperazin-2-one
- DB-288747
- 3-(Cyclopent-1-en-1-yl)-4-methylpiperazin-2-one
- PIPERAZINONE, 3-(1-CYCLOPENTEN-1-YL)-4-METHYL-
- DTXSID10668110
- 476364-39-3
-
- Inchi: 1S/C10H16N2O/c1-12-7-6-11-10(13)9(12)8-4-2-3-5-8/h4,9H,2-3,5-7H2,1H3,(H,11,13)
- InChI-sleutel: VCRQZOCJKBIFJK-UHFFFAOYSA-N
- LACHT: O=C1C(C2=CCCC2)N(C)CCN1
Berekende eigenschappen
- Exacte massa: 180.126263138g/mol
- Monoisotopische massa: 180.126263138g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 1
- Complexiteit: 247
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 0.6
- Topologisch pooloppervlak: 32.3Ų
Piperazinone, 3-(1-cyclopenten-1-yl)-4-methyl- (9CI) Gerelateerde literatuur
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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